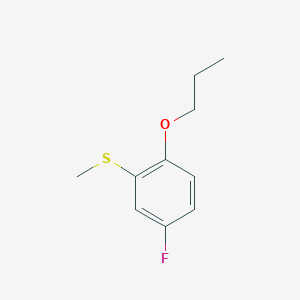

(5-Fluoro-2-propoxyphenyl)(methyl)sulfane

Description

(5-Fluoro-2-propoxyphenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfane (-S-CH₃) group attached to a fluorinated and alkoxy-substituted benzene ring. The structural formula is C₁₀H₁₃FOS, with a fluorine atom at the 5-position, a propoxy group (-O-C₃H₇) at the 2-position, and a methylsulfane moiety at the para position relative to the propoxy group. This compound belongs to the broader class of organosulfur compounds, which are notable for their roles in redox regulation, signaling, and therapeutic applications .

The methylsulfane group confers moderate reactivity due to the labile sulfur atom, which can participate in sulfane sulfur transfer reactions.

Properties

IUPAC Name |

4-fluoro-2-methylsulfanyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-3-6-12-9-5-4-8(11)7-10(9)13-2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOQOMMAXXYLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-propoxyphenyl)(methyl)sulfane typically involves the reaction of 5-fluoro-2-propoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-propoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: The fluorine atom or the propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Fluoro-2-propoxyphenyl)(methyl)sulfane has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in the study of biological systems and as a probe to investigate enzyme activities or metabolic pathways.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzene ring and the sulfur-containing functional groups. Key examples include:

Substituent Impact :

- Propoxy vs. Methoxy : The longer propoxy chain in the target compound increases lipophilicity compared to methoxy analogues, influencing membrane permeability and bioavailability .

- Sulfur Functionalization : Methylsulfane groups (as in the target compound) are less redox-active than polysulfanes (e.g., trisulfanes in garlic-derived compounds) but still participate in sulfur transfer reactions .

Physicochemical Properties

- Melting Point and Solubility : The propoxy group increases hydrophobicity, likely reducing water solubility compared to carboxylated derivatives (e.g., 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, which forms hydrogen-bonded dimers ).

- Crystal Packing : Similar fluorinated methylsulfane compounds exhibit intermolecular C–H···F and O–H···O interactions, stabilizing crystal lattices .

Pharmacological Potential

- Anticancer Activity : Garlic-derived trisulfanes induce apoptosis in cancer cells via ROS modulation .

- Neuroprotection: H₂S donors mitigate oxidative stress in neuronal tissues .

- Antimicrobial Effects : Methylsulfane derivatives show moderate activity against bacterial pathogens .

The fluorine atom in the target compound may enhance target specificity by interacting with fluorine-accepting pockets in enzymes or receptors .

Biological Activity

(5-Fluoro-2-propoxyphenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a therapeutic agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential applications.

The molecular formula of this compound is C11H13FOS, with a molecular weight of 224.29 g/mol. The presence of a fluorine atom and a propoxy group contributes to its unique chemical reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, such as phosphodiesterase (PDE) enzymes, which regulate cyclic AMP levels in cells .

- Modulation of Cell Signaling Pathways : It has been suggested that this compound may influence pathways related to apoptosis and cell cycle regulation, particularly in colorectal cancer cells .

Anticancer Properties

Research has highlighted the potential anticancer properties of this compound:

- Cell Proliferation Assays : In vitro studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines, including those with specific genetic mutations. For instance, it demonstrated IC50 values in the nanomolar range against colon cancer cell lines with APC mutations .

- Selectivity : The compound shows selectivity for cancer cells with particular genetic backgrounds, making it a candidate for targeted therapy. This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutics.

Other Biological Activities

Beyond its anticancer effects, this compound has been investigated for:

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by modulating cytokine release and reducing inflammatory markers in cellular models .

- Potential Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective activities, which warrants further investigation into this aspect for this compound.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Colorectal Cancer Cells :

- Inflammation Model :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Model | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | DLD-1 (Colorectal Cancer) | <10 | Induction of apoptosis |

| Antiproliferative | HT29 (Colorectal Cancer) | <10 | Induction of apoptosis |

| Anti-inflammatory | Murine model | N/A | Reduction of cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.